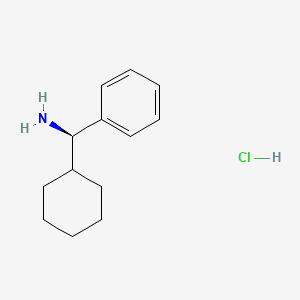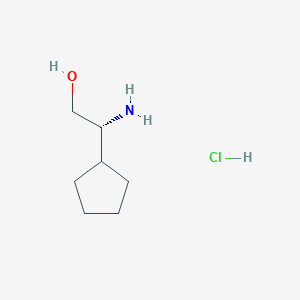
(R)-2-Amino-2-cyclopentylethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-cyclopentylethanol hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a cyclopentyl ring, making it a versatile molecule for numerous applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-cyclopentylethanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method includes the reduction of 2-cyclopentyl-2-oxoethanamine using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-cyclopentylethanol hydrochloride can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yield. The final product is then purified using crystallization or chromatography techniques to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-cyclopentylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, and halogenated derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2-Amino-2-cyclopentylethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-cyclopentylethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-2-cyclopentylethanol hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
2-Amino-2-methylpropanol hydrochloride: A structurally similar compound with a different alkyl group.
Cyclopentylamine hydrochloride: Lacks the hydroxyl group but shares the cyclopentyl ring structure.
Uniqueness
®-2-Amino-2-cyclopentylethanol hydrochloride is unique due to its chiral nature and the presence of both an amino and hydroxyl group, which allows for diverse chemical modifications and applications. Its specific stereochemistry can lead to distinct biological activities compared to its enantiomer and other similar compounds.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
(2R)-2-amino-2-cyclopentylethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H/t7-;/m0./s1 |
Clé InChI |
AMFPXRQCROWAEL-FJXQXJEOSA-N |
SMILES isomérique |
C1CCC(C1)[C@H](CO)N.Cl |
SMILES canonique |
C1CCC(C1)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)
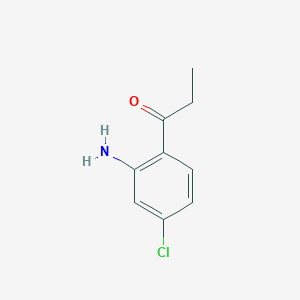

![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)

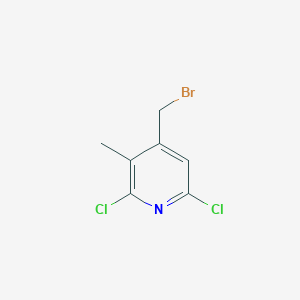


![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
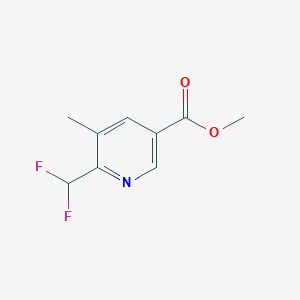
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
